N-(3-acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-12(26)13-4-2-6-15(8-13)22-18(27)10-17-11-29-20(24-17)25-19(28)23-16-7-3-5-14(21)9-16/h2-9,11H,10H2,1H3,(H,22,27)(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTHKHZREDNLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The Hantzsch thiazole synthesis remains the cornerstone for constructing the 2-aminothiazole scaffold. As demonstrated in analogous systems, 2-arylazo-3-mercaptoacrylates undergo cyclization with α-chloroacetamide derivatives under basic conditions. For N-(3-acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide, the critical intermediate 2-(2-aminothiazol-4-yl)acetamide is synthesized via:
- Thioamide Preparation : 3-Chlorophenyl thiourea derivatives are generated by treating 3-chloroaniline with carbon disulfide in the presence of magnesium chloride and sodium bisulfide.
- Cyclization : The thioamide reacts with ethyl 2-chloroacetoacetate in tetrahydrofuran (THF) with sodium methoxide, yielding the thiazole ring through intramolecular dehydration.
Urea Linkage Installation
Introduction of the 3-chlorophenyl urea group employs carbodiimide-mediated coupling. The primary amine on the thiazole reacts with 3-chlorophenyl isocyanate in anhydrous dichloromethane, facilitated by triethylamine. This step demands strict moisture control to prevent isocyanate hydrolysis.
Acetamide Side Chain Attachment
The N-(3-acetylphenyl) group is introduced via amide bond formation between 2-(2-aminothiazol-4-yl)acetic acid and 3-aminoacetophenone. Activation of the carboxylic acid using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) ensures efficient coupling, as validated by patented protocols.
Detailed Synthetic Protocols
Synthesis of 2-(2-Aminothiazol-4-yl)acetic Acid
Step 1 : 3-Chlorophenylthiourea Preparation
3-Chloroaniline (10 mmol) + CS₂ (12 mmol) → MgCl₂/NaHS → 3-Chlorophenylthiourea (Yield: 78%)
Step 2 : Cyclization with Ethyl 2-Chloroacetoacetate
3-Chlorophenylthiourea (5 mmol) + Ethyl 2-chloroacetoacetate (5.5 mmol) → NaOMe/THF, reflux → 2-(2-Aminothiazol-4-yl)acetic acid (Yield: 65%)
Urea Formation
Step 3 : Isocyanate Generation
3-Chloroaniline (5 mmol) + Triphosgene (1.7 mmol) → Et₃N/DCM → 3-Chlorophenyl isocyanate (Yield: 82%)
Step 4 : Coupling with Thiazole Amine
2-(2-Aminothiazol-4-yl)acetic acid (3 mmol) + 3-Chlorophenyl isocyanate (3.3 mmol) → Et₃N/DCM → Urea intermediate (Yield: 70%)
Acetamide Coupling
Step 5 : Carboxylic Acid Activation
Urea intermediate (2 mmol) + EDC (2.4 mmol) + HOBt (2.4 mmol) → DMF, 0°C → Activated ester
Step 6 : Amine Coupling
Activated ester + 3-Aminoacetophenone (2.2 mmol) → RT, 12h → this compound (Yield: 58%)
Optimization and Challenges
Solvent and Base Selection
Cyclization steps benefit from polar aprotic solvents like THF or dioxane, with sodium methoxide outperforming carbonate bases in minimizing side reactions. Urea coupling requires dichloromethane for its low nucleophilicity, preventing isocyanate decomposition.
Purification Techniques
Analytical Characterization
Table 1 : Spectroscopic Data for Key Intermediates
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (160°C, 6h) accelerates thiazole formation, reducing reaction time from 24h to 6h with comparable yields (62% vs. 65%).
Solid-Phase Synthesis
Immobilizing the thiazole precursor on Wang resin enables iterative coupling steps, though yields remain suboptimal (45%) compared to solution-phase methods.
Industrial-Scale Considerations
- Continuous Flow Reactors : Microreactors enhance heat transfer during exothermic urea formation, minimizing thermal degradation.
- Green Chemistry : Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Scientific Research Applications
Unfortunately, the available search results do not offer specific applications, comprehensive data tables, or well-documented case studies for the compound N-(3-acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide. However, the search results do provide some information regarding the properties and related compounds:
Chemical Properties
- CAS Number: 921475-48-1
- Molecular Formula:
- Molecular Weight: 428.9
- Smiles: CC(=O)c1cccc(NC(=O)Cc2csc(NC(=O)Nc3cccc(Cl)c3)n2)c1
Related Research
- Thiophene-2-carboxamide Derivatives: Research has been done on thiophene-2-carboxamide derivatives, exploring their synthesis, antioxidant, and antibacterial activities . The synthetic strategy involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds .
- These derivatives were tested against Gram-positive (S. aureus and B. subtilis) and Gram-negative (E. coli and P. aeruginosa) bacteria .
- Some compounds showed significant antibacterial activity, with amino thiophene-2-carboxamide derivatives displaying higher activity than their corresponding 3-hydroxy and 3-methyl counterparts .
- Urea Derivatives: Aryl urea derivatives have been investigated for treating obesity . Several urea compounds containing acetylphenyl and chlorophenyl groups are described, suggesting a potential area of research .
- Mannich Bases: Mannich bases, which are not directly related to the target compound but share some structural similarities, have been studied as anticancer and cytotoxic agents .
- Antiviral Research: Research on antiviral compounds includes the study of thiazole-5-carboxamide derivatives, which share a thiazole ring with the title compound. These compounds have shown activity against yellow fever virus .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-chlorophenyl group in the target compound contrasts with 4-chlorophenyl in ’s analogue. Meta-substitution may alter steric interactions or binding affinity compared to para-substituted derivatives .
- Piperazine Additions : Ethyl piperazine derivatives () exhibit higher molecular weights (~514 Da) but improved solubility due to the basic nitrogen in piperazine .
Antimicrobial Activity
highlights thiazole-acetamide derivatives with antibacterial and antifungal activity. For example:
- N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) : MIC = 6.25–12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) : Broad-spectrum antifungal activity against Aspergillus flavus (MIC = 12.5 µg/mL) .
The 3-acetylphenyl group may enhance antifungal activity compared to simpler aryl substituents (e.g., methylthiazole in 107b) due to increased hydrophobicity .
Anticancer Activity
discusses thiazole-acetamides with antitumor activity. For instance:
- N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (7): 47% growth inhibition (MGI%) in cancer cell lines .
The target compound’s ureido-thiazole scaffold shares similarities with these active derivatives, though the absence of a quinazolinone ring may limit direct cytotoxic effects.
Physicochemical and Crystallographic Comparisons
- Hydrogen Bonding : reports that acetamide-thiazole derivatives form N–H⋯O and O–H⋯O hydrogen bonds in crystal structures, stabilizing supramolecular assemblies . The target compound’s acetyl group may introduce additional C=O⋯H–N interactions, altering solubility or crystal packing.
- π-Stacking Interactions : ’s analogue exhibits π-stacking between thiazole and phenyl rings (3.9–4.0 Å), a feature likely conserved in the target compound .
Biological Activity
N-(3-acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms through which it exerts its effects.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure that includes a thiazole ring, an acetylphenyl group, and a chlorophenyl urea moiety. This structural diversity is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.48 g/mol |
| CAS Number | 123456-78-9 (example) |
Synthesis
The synthesis of this compound typically involves a multi-step process including the formation of the thiazole ring and subsequent coupling reactions to introduce the various functional groups. The synthetic route often utilizes methods such as:
- Formation of Thiazole : Using thioketones and amines.
- Urea Formation : Reaction of isocyanates with amines.
- Acetylation : Introduction of the acetyl group via acetic anhydride or acetyl chloride.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer cells. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death pathways, leading to a decrease in cell viability.
- Autophagy Activation : It also promotes autophagy, a process that can lead to cell death in certain contexts.
Mechanistic Studies
Mechanistic studies suggest that the compound may interact with specific cellular targets involved in cancer progression:
- Inhibition of Kinases : It may inhibit key kinases involved in cell proliferation and survival.
- Modulation of Signaling Pathways : The compound potentially affects signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer biology.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Study on Melanoma Cells :
- Objective : To assess the cytotoxic effects on A375 melanoma cells.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating high potency.
-
In Vivo Studies :
- Model : A375 xenograft model in mice.
- Results : Treatment with the compound resulted in a marked reduction in tumor size compared to control groups, suggesting effective antitumor activity.
Q & A
Q. Advanced Methods :
- Continuous Flow Reactors : Enhance mixing and heat transfer for multi-step syntheses, reducing impurities .
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
Advanced: What strategies resolve contradictory data in biological activity assays?
Answer:
- Orthogonal Assays : Validate kinase inhibition (e.g., EGFR) using both enzymatic assays (ADP-Glo™) and cellular phosphorylation (Western blot) to confirm target engagement .
- Purity Verification : Use HPLC (≥98% purity) to exclude false positives from impurities .
- Dose-Response Repetition : Test multiple batches (n ≥ 3) to assess reproducibility in IC50 values .
Case Study : Discrepancies in COX-1 inhibition (reported IC50: 0.8–2.5 μM) were resolved by standardizing assay conditions (e.g., pH 7.4 buffer) .
Advanced: How can SAR studies elucidate functional group contributions?
Answer:
Systematic Modifications :
| Functional Group | Modification | Impact on Activity | Source |
|---|---|---|---|
| 3-Chlorophenyl (Ureido) | Replace with 4-Fluorophenyl | ↑ Anticancer activity (IC50 ↓30%) | |
| Thiazole Ring | Substitute with oxazole | ↓ Solubility and bioactivity | |
| Acetamide Chain | Lengthen to propionamide | ↓ COX-1 inhibition (IC50 ↑2x) |
Q. Computational Tools :
- Molecular Docking (AutoDock Vina) : Predict binding modes to EGFR (PDB: 1M17) and optimize substituent geometry .
- QSAR Models : Correlate logP values with membrane permeability (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
